molecular formula C18H16BrN3O3S B11582057 N-(4-bromophenyl)-2-{2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

N-(4-bromophenyl)-2-{2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Cat. No.: B11582057
M. Wt: 434.3 g/mol
InChI Key: VHIROAOVXFYNOP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a thiazole-derived acetamide featuring a 4-bromophenyl group, a 4-methoxyphenylamino substituent on the thiazole ring, and a 4-oxo-4,5-dihydrothiazole core. Its design incorporates functional groups that influence electronic properties, solubility, and biological interactions, making it a subject of interest in medicinal chemistry.

Properties

Molecular Formula

C18H16BrN3O3S

Molecular Weight

434.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C18H16BrN3O3S/c1-25-14-8-6-13(7-9-14)21-18-22-17(24)15(26-18)10-16(23)20-12-4-2-11(19)3-5-12/h2-9,15H,10H2,1H3,(H,20,23)(H,21,22,24)

InChI Key

VHIROAOVXFYNOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of 2-[(4-Methoxyphenyl)Amino]-4-Oxo-4,5-Dihydro-1,3-Thiazole-5-Carboxylic Acid

  • Starting Materials :

    • 4-Methoxyaniline reacts with chloroacetyl chloride to form N-(4-methoxyphenyl)chloroacetamide .

    • This intermediate undergoes cyclization with thiourea in ethanol under reflux (78–80°C, 6–8 hours) to yield the thiazolidinone ring.

  • Mechanism :

    • The α-chloro carbonyl group in N-(4-methoxyphenyl)chloroacetamide reacts with the sulfur atom of thiourea, forming a thioether intermediate.

    • Intramolecular nucleophilic attack by the nitrogen atom of the methoxyphenyl group results in cyclization, producing the thiazolidinone ring.

Reaction Conditions :

ParameterValue
SolventEthanol
Temperature78–80°C (reflux)
Time6–8 hours
Yield65–70%

Functionalization of the Thiazolidinone Core

The 5-position of the thiazolidinone ring is functionalized with an acetamide group bearing a 4-bromophenyl substituent. This step involves amide coupling using carbodiimide-based reagents.

Preparation of N-(4-Bromophenyl)Acetamide

  • Synthesis :

    • 4-Bromoaniline reacts with acetic anhydride in dichloromethane (DCM) at 0–5°C for 2 hours to form N-(4-bromophenyl)acetamide (yield: 85–90%).

  • Activation :

    • The carboxylic acid derivative of the thiazolidinone (obtained via hydrolysis of the ester) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM.

Coupling Reaction :

ComponentRole
EDCICarbodiimide activator
HOBtCoupling accelerator
SolventDichloromethane (DCM)
TemperatureRoom temperature
Time12–16 hours
Yield60–65%

Final Assembly and Purification

The coupled product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound. Key parameters include:

Chromatography Conditions :

ParameterValue
Stationary PhaseSilica gel (60–120 mesh)
Mobile PhaseEthyl acetate:hexane (3:7 → 1:1)
Purity Post-Purification>98% (HPLC)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A patent by describes a microwave-assisted method that reduces reaction times by 50–70%:

  • Thiazolidinone cyclization: 120°C, 20 minutes (yield: 68%).

  • Amide coupling: 100°C, 15 minutes (yield: 72%).

Industrial-Scale Considerations

  • Cost Efficiency :

    • EDCI/HOBt coupling is cost-prohibitive at scale; alternatives like DCC (dicyclohexylcarbodiimide) reduce expenses but require rigorous byproduct removal.

  • Environmental Impact :

    • Ethanol and DCM are replaced with 2-methyltetrahydrofuran (bio-based solvent) in greener protocols.

Challenges and Optimization

  • Stereochemical Control : The thiazolidinone’s 5-position is prone to racemization. Using chiral auxiliaries or low-temperature conditions (−20°C) mitigates this.

  • Byproduct Formation : Excess EDCI generates urea derivatives, necessitating precise stoichiometry (1:1.05 substrate:activator ratio).

Analytical Characterization

Critical data for validating synthesis success:

Spectroscopic Data :

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d6)δ 10.2 (s, 1H, NH), 7.8 (d, 2H, Ar-Br), 6.9 (d, 2H, Ar-OCH3), 4.1 (m, 1H, CH-thiazole)
IR (KBr)1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)
MS (ESI) m/z 434.3 [M+H]+

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis likely proceeds through a stepwise mechanism :

  • Thiazole ring formation : Thiourea reacts with a ketone or aldehyde to form a thiazole intermediate, followed by oxidation to the 4-oxo-thiazole structure .

  • Substitution : Bromination at the para position of the phenyl ring via electrophilic aromatic substitution.

  • Amidation : Acylation of the amine group with an activated carboxylic acid derivative.

For analogous thiazole derivatives, refluxing para-amino acetophenone with maleic anhydride in acetic acid has been reported to yield intermediates that react with thiourea and iodine to form thiazole rings .

Biological Activity Correlations

The compound’s reactivity and biological activity are influenced by structural features:

  • Thiazole moiety : Contributes to antimicrobial and anticancer properties, as demonstrated by analogs like 4,5-dihydro-1,3-thiazole derivatives showing IC₅₀ values as low as 0.04–23.6 µM against cancer cell lines .

  • Bromophenyl group : Enhances lipophilicity, potentially improving membrane permeability and target binding.

  • 4-Methoxyphenyl substituent : Modulates electronic effects and hydrogen bonding, critical for enzyme interactions.

Biological Target Activity Key Structural Feature
Cancer cell proliferationInhibition (e.g., IC₅₀ = 4.27 µg/mL for SK-MEL-2 cells)Thiazole ring with phenyl substituents
TuberculosisMIC = 0.09 µg/mLChloride-linked phenyl groups
Oxidative stress pathwaysAntioxidant activityMethoxyphenyl groups

Critical Reaction Conditions

Optimization of reaction parameters is vital for yield and purity:

  • Solvent choice : Dimethylformamide (DMF) or ethanol are commonly used for solubilizing intermediates.

  • Catalysts : Triethylamine or other bases may facilitate amidation and cyclization steps.

  • Temperature : Reflux conditions (e.g., 60–80°C) are typical for cyclization and substitution reactions .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains (both Gram-positive and Gram-negative) as well as fungi. For instance, studies utilizing the turbidimetric method demonstrated that certain derivatives showed promising results against common pathogens .

Anticancer Activity

The anticancer potential of N-(4-bromophenyl)-2-{2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide has been evaluated using human cancer cell lines such as MCF7 (breast adenocarcinoma). The Sulforhodamine B (SRB) assay revealed that some derivatives significantly inhibited cell proliferation, suggesting their potential as chemotherapeutic agents .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. These studies utilize software like Schrodinger to predict how well the compound fits into the active site of target proteins. The results often correlate with experimental data on biological activity, providing insights into the mechanism of action .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in combating drug-resistant strains and cancer cell lines:

  • Antimicrobial Study : A study published in 2019 demonstrated that specific derivatives exhibited high antimicrobial efficacy against resistant strains of bacteria. The compounds were synthesized and tested using standard protocols .
  • Anticancer Evaluation : Another research article focused on a series of thiazole derivatives that included this compound. The findings indicated significant cytotoxic effects against various cancer cell lines, with detailed analysis on structure–activity relationships (SAR) .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several thiazole and acetamide derivatives. Key analogues and their substituent effects are summarized below:

Compound Name Core Structure R1 (Thiazole Substituent) R2 (Acetamide Substituent) Key Features Reference
Target Compound 4,5-dihydrothiazole 4-methoxyphenylamino 4-bromophenyl Bromine enhances lipophilicity; methoxy modulates electronic effects -
N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino...) Thiazolidinone Phenylimino 4-ethoxyphenyl Ethoxy group increases metabolic stability
N-[2-(4-nitroanilino)-4-oxo...]acetamide (12cb) 4,5-dihydrothiazole 4-nitroanilino Propanamide Nitro group enhances electrophilicity
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)...] Pyridazinone 4-methoxybenzyl 4-bromophenyl Pyridazinone core alters ring strain
9c () Thiazole-triazole 4-bromophenyl Benzodiazole-phenoxymethyl Triazole linker enhances rigidity

Key Observations :

  • Methoxy and ethoxy substituents (e.g., ) fine-tune electronic effects, impacting tautomerism and reactivity .
  • Pyridazinone derivatives () exhibit distinct bioactivity profiles due to altered core ring electronics .

Key Observations :

  • Catalyst-free Hantzsch cyclization () achieves high yields (81–94%) and avoids metal contamination .
  • Tautomeric mixtures (e.g., 4ca/10ca) form during synthesis, requiring characterization by NMR to resolve structures .
Tautomerism and Physicochemical Properties

The target compound’s thiazole-oxo moiety may exhibit tautomerism, as seen in analogues:

Compound Tautomer Ratio (Keto:Enol) Key NMR Shifts (δ, DMSO-d6) Reference
3c () 1:1 10.86 (s, NH), 3.80 (s, OCH3)
4ca/10ca () Mixture resolved via ¹³C NMR 192.84 (C=O keto), 166.47 (C=O enol)
Target Compound Not reported Anticipated δ 10.8–11.0 (NH), 3.8 (OCH3) -

Key Observations :

  • Keto-enol tautomerism influences solubility and stability. For example, enol forms (e.g., 4ca) exhibit stronger hydrogen bonding .
  • Methoxy groups in the target compound and 4ca/10ca downfield-shift aromatic protons in NMR .

Key Observations :

  • The 4-bromophenyl moiety (shared with 9c and pyridazinone derivatives) correlates with enhanced receptor binding in docking studies .
  • Methoxy groups in FPR2 agonists () improve selectivity over FPR1 .

Biological Activity

N-(4-bromophenyl)-2-{2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings on this compound's biological activity, including its synthesis, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Formula: C16H16BrN3O2S
  • Molecular Weight: 396.28 g/mol

The structure features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry. The presence of bromine and methoxy groups contributes to its unique reactivity and biological profile.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : In vitro studies demonstrated that derivatives with similar structures exhibited IC50 values ranging from 1.61 µg/mL to 10.45 µg/mL against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis through the modulation of Bcl-2 family proteins and caspase activation . Molecular docking studies suggest that these compounds bind effectively to target proteins involved in cell survival pathways.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound's structure suggests potential activity against Mycobacterium tuberculosis (Mtb), a significant pathogen responsible for tuberculosis.

  • Inhibition Studies : Compounds with similar thiazole moieties have shown selective inhibition against Mtb strains with IC50 values as low as 2.03 µM . This selectivity is crucial for developing targeted therapies with minimal side effects on non-tuberculous mycobacteria.
  • Selectivity Profile : Notably, derivatives have demonstrated no activity against non-tuberculous mycobacteria (NTM), indicating a promising therapeutic window .

Case Study 1: Anticancer Screening

A study conducted on a library of compounds identified this compound as a potent candidate against MCF7 spheroids, showing significant cytotoxicity compared to controls .

CompoundCell LineIC50 (µg/mL)
N-(4-bromophenyl)-...MCF71.98
Control DrugMCF75.00

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of thiazole derivatives against Mtb. The compound exhibited an IC90 of 7.05 µM against Mtb H37Ra without acute toxicity towards lung fibroblast cells .

CompoundPathogenIC50 (µM)Toxicity (µM)
N-(4-bromophenyl)-...Mtb H37Ra2.32>128
Control CompoundMtb H37Ra15.22>100

Q & A

Q. What synthetic routes are recommended for synthesizing this compound?

The compound can be synthesized via cyclocondensation reactions involving substituted thiazolidinone precursors. Key steps include:

  • Reacting bromophenyl acetamide derivatives with thiazole intermediates under reflux in anhydrous solvents (e.g., ethanol or THF) .
  • Optimizing reaction conditions (e.g., temperature at 80–100°C, 12–24 hours) to improve yield. Catalytic methods, such as palladium-mediated cross-coupling, may enhance regioselectivity for the thiazole ring formation .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.

Q. Which spectroscopic techniques are suitable for structural characterization?

A multi-technique approach is essential:

  • NMR Spectroscopy : Confirm substituent positions (e.g., methoxy group at δ 3.8 ppm in 1^1H NMR) and thiazole ring integrity (C=S stretch at ~1250 cm1^{-1} in IR) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. How can purity and stability be assessed during synthesis?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition >200°C suggests robustness for biological assays) .
  • Accelerated Stability Studies : Expose the compound to humidity (75% RH) and elevated temperatures (40°C) for 4 weeks, analyzing degradation via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values or target selectivity may arise from:

  • Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) across labs. For example, antifungal activity of thiazoles varies significantly with fungal strain choice .
  • Substituent Effects : Minor structural modifications (e.g., replacing bromine with chlorine) alter binding to enzymes like carbonic anhydrase. Conduct comparative SAR studies using analogs .
  • Solubility Issues : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference in cellular assays .

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability)?

  • Lipophilicity Adjustments : Introduce trifluoromethyl (-CF3_3) or methoxy (-OCH3_3) groups to enhance membrane permeability, as seen in analogs with improved metabolic stability .
  • Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages, which hydrolyze in vivo to release the active compound .
  • In Silico Modeling : Predict ADMET profiles using tools like SwissADME to prioritize analogs with favorable logP (2–5) and low hepatotoxicity risk .

Q. How to design experiments for elucidating the anticancer mechanism of action?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based kits. For example, thiazole derivatives inhibit histone deacetylase (HDAC) at nM concentrations .
  • Apoptosis Studies : Use flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays in cancer cell lines (e.g., MCF-7, HeLa) .
  • Molecular Docking : Model interactions with target proteins (e.g., HDAC2 PDB: 4LXZ) to identify key binding residues (e.g., Zn2+^{2+} coordination) .

Q. What structural features drive bioactivity, and how can they be modified?

  • Core Scaffold : The 4,5-dihydrothiazol-4-one ring is critical for intercalation with DNA or enzyme active sites. Modifying the 4-oxo group to a thione (-S-) reduces activity .
  • Substituent Effects :
  • 4-Bromophenyl: Enhances halogen bonding with hydrophobic pockets (e.g., in kinase targets) .
  • 4-Methoxyphenylamino: Improves solubility and π-π stacking with aromatic residues .
    • Hybridization : Fusing with quinazolinone or pyrimidine rings broadens target selectivity .

Methodological Notes

  • Data Reproducibility : Pre-register experimental protocols (e.g., on Protocols.io ) to mitigate variability .
  • Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies and identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.